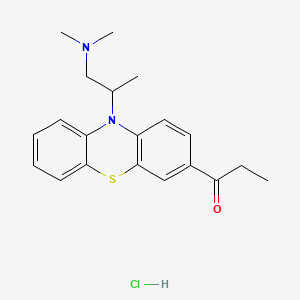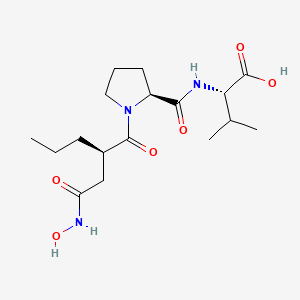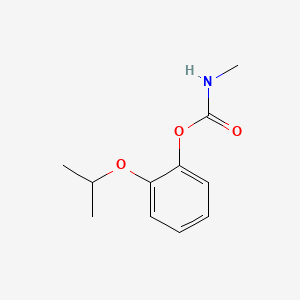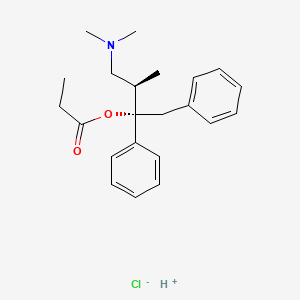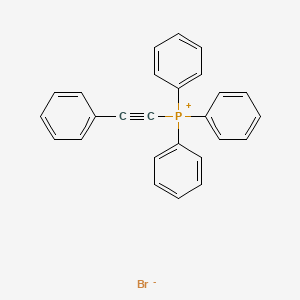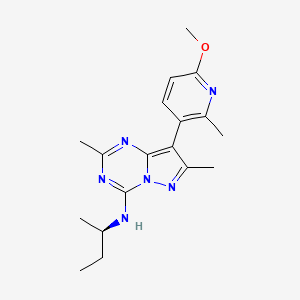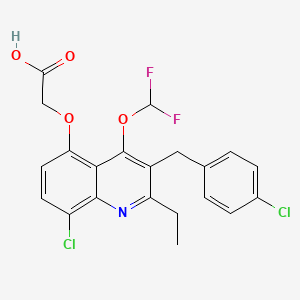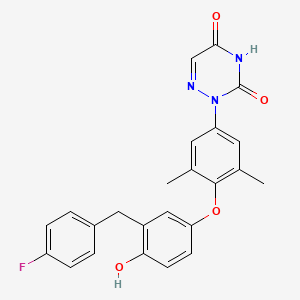
原人参皂苷 A
描述
- Progenin III, also known as Prosapogenin A, is a natural compound found in Veratrum and Dioscorea plants.
- It exhibits potent anti-cancer properties by inducing apoptosis (programmed cell death) in human cancer cells.
- Its chemical structure consists of 39 carbon atoms, 62 hydrogen atoms, and 12 oxygen atoms, with a molecular weight of 722.90 g/mol .
科学研究应用
- 化学:原人参皂苷 III 作为合成其他生物活性化合物的宝贵中间体。
- 生物学:研究人员研究它对细胞信号传导通路的影响,包括抑制 STAT3 信号传导。
- 医学:由于其诱导凋亡的特性,正在研究其潜在的抗癌疗法。
- 工业:目前工业应用有限,但其独特的结构值得进一步探索。
作用机制
- 原人参皂苷 III 的抗癌作用包括抑制 STAT3 信号通路。
- 它还影响糖酵解,破坏癌细胞的能量代谢。
- 与它的作用相关的分子靶点和通路需要进一步阐明。
生化分析
Biochemical Properties
Prosapogenin A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits the STAT3 signaling pathway and modulates the expression of glycometabolism-related genes . The nature of these interactions involves the suppression of the STAT3 signaling pathway, which is considered to be an oncogene .
Cellular Effects
Prosapogenin A has profound effects on various types of cells and cellular processes. It influences cell function by inducing growth inhibition and apoptosis in HeLa, HepG2, and MCF-7 cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, primarily through the inhibition of the STAT3 signaling pathway and glycolysis .
Molecular Mechanism
The mechanism of action of Prosapogenin A is complex and multifaceted. It exerts its effects at the molecular level by inhibiting the STAT3 signaling pathway and modulating the expression of glycometabolism-related genes . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Prosapogenin A is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Specifically, it inhibits the STAT3 signaling pathway and modulates the expression of glycometabolism-related genes .
准备方法
- 原人参皂苷 III 可以从天然来源获得或合成。
- 天然来源:从藜芦属、日本薯蓣、沿阶草、龙血树和野蒜中提取。
- 合成路线:详细的合成方法没有广泛记录,但需要进一步研究以探索有效的合成途径。
化学反应分析
- 原人参皂苷 III 经历各种反应,包括氧化、还原和取代。
- 常见的试剂和条件:
- 氧化:通常涉及使用高锰酸钾 (KMnO₄) 或重铬酸 (H₂CrO₄) 等氧化剂。
- 还原:使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
- 取代:可能通过亲核取代反应发生。
- 形成的主要产物取决于具体的反应条件和起始原料。
相似化合物的比较
- 原人参皂苷 III 因其独特的抗癌特性而脱颖而出。
- 类似的化合物包括其他皂苷和甾体糖苷,但原人参皂苷 III 的独特作用使其脱颖而出 .
属性
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXIQHTUNGFJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ophiopogonin C' | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19057-67-1 | |
| Record name | Ophiopogonin C' | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 240 °C | |
| Record name | Ophiopogonin C' | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Prosapogenin A exert its anticancer effects?
A1: Prosapogenin A has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) [, , , ], HepG2 (liver cancer) [], and MCF-7 (breast cancer) [, ]. This effect is attributed, at least in part, to its ability to inhibit the STAT3 signaling pathway [, ], a critical pathway often dysregulated in cancer, contributing to uncontrolled cell growth and survival.
Q2: Does Prosapogenin A affect cellular metabolism?
A2: Yes, research suggests that Prosapogenin A can modulate glycometabolism in cancer cells [, ]. Specifically, it has been shown to downregulate the expression of genes involved in glycolysis, such as GLUT1, HK (hexokinase), and PFKL (phosphofructokinase 1) []. This metabolic reprogramming may contribute to its anticancer activity by depriving cancer cells of essential energy sources.
Q3: Does the sugar moiety of Prosapogenin A play a role in its immunomodulatory activity?
A3: Studies on Formosanin C, a diosgenin glycoside that yields Prosapogenin A upon hydrolysis, suggest that the sugar moiety significantly influences its immunomodulatory effects []. While both compounds stimulated the proliferation of Con A-stimulated lymphocytes, Formosanin C exhibited higher potency. Further hydrolysis to Trillin and diosgenin abolished this activity, highlighting the importance of the sugar moiety for optimal immunomodulatory activity [].
Q4: What is the molecular formula and weight of Prosapogenin A?
A4: Prosapogenin A has the molecular formula C39H62O12 and a molecular weight of 722.9 g/mol.
Q5: Which spectroscopic techniques are used to characterize Prosapogenin A?
A5: Researchers commonly employ a combination of spectroscopic techniques to elucidate the structure of Prosapogenin A. These include nuclear magnetic resonance spectroscopy (NMR) (both 1H and 13C), mass spectrometry (MS), infrared spectroscopy (IR), and two-dimensional NMR techniques (2D-NMR) like COSY, HMBC, NOESY, and TOCSY [, , , , ].
Q6: What are the common sources of Prosapogenin A?
A6: Prosapogenin A is primarily found in plants belonging to the Dioscorea genus, commonly known as yams. Examples include Dioscorea zingiberensis [, , , , ], Dioscorea birmanica [, , ], Dioscorea villosa [, ], Dioscorea parviflora [], Dioscorea cayenensis [], and Dioscorea futschauensis []. Other plant sources include Smilax china [], Paris polyphylla [, ], Rhapis exelsa [], Costus lacerus [], Cordyline australis [], Allium gramineum [], and Ophiopogon planiscapus [].
Q7: How is Prosapogenin A typically extracted and isolated?
A7: Prosapogenin A is typically extracted from plant materials using solvents like methanol or ethanol. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, reversed-phase high-performance liquid chromatography (HPLC), and centrifugal partition chromatography for purification and isolation [, , , , , ].
Q8: Can the content of Prosapogenin A be enhanced in plants?
A8: Yes, studies have shown that enzymatic hydrolysis of Dioscorea zingiberensis using xylanase can significantly increase the content of Prosapogenin A, along with other spirostanol saponins []. This enzymatic approach presents a promising strategy for enhancing the yield of valuable bioactive compounds like Prosapogenin A from natural sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



